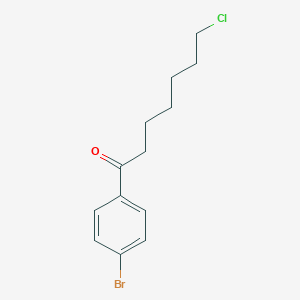
1-(4-Bromophenyl)-7-chloro-1-oxoheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-7-chloro-1-oxoheptane is an organic compound characterized by the presence of a bromophenyl group attached to a heptane chain with a chlorine atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-7-chloro-1-oxoheptane can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromobenzene with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Reaction Scheme:
4-Bromobenzene+7-Chloroheptanoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-7-chloro-1-oxoheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products include 1-(4-aminophenyl)-7-chloro-1-oxoheptane or 1-(4-mercaptophenyl)-7-chloro-1-oxoheptane.
Reduction: The major product is 1-(4-bromophenyl)-7-chloroheptanol.
Oxidation: The major product is 1-(4-bromophenyl)-7-chloroheptanoic acid.
Scientific Research Applications
1-(4-Bromophenyl)-7-chloro-1-oxoheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-7-chloro-1-oxoheptane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance binding affinity to certain proteins, while the ketone and chlorine functionalities may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-1-oxoheptane: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-7-chloro-1-oxoheptane: Substitution of bromine with chlorine can lead to differences in chemical behavior and applications.
1-(4-Bromophenyl)-7-chloro-1-oxooctane: An extended carbon chain, which may influence its physical properties and reactivity.
Uniqueness
1-(4-Bromophenyl)-7-chloro-1-oxoheptane is unique due to the combination of the bromophenyl group, chlorine atom, and ketone functionality within a heptane chain. This specific structure imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
1-(4-bromophenyl)-7-chloroheptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPPQQUQFFSDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622410 |
Source


|
| Record name | 1-(4-Bromophenyl)-7-chloroheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193065-67-7 |
Source


|
| Record name | 1-(4-Bromophenyl)-7-chloroheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
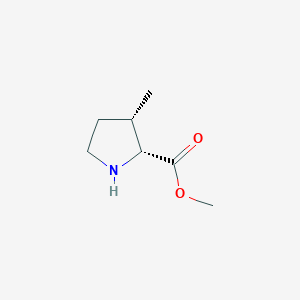
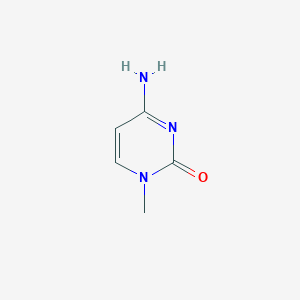
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
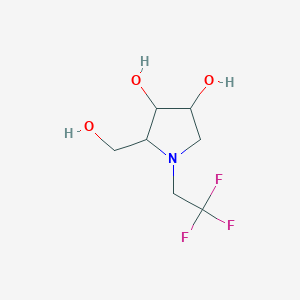
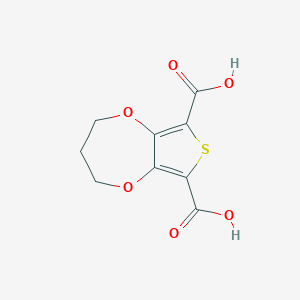
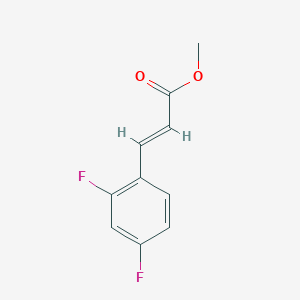
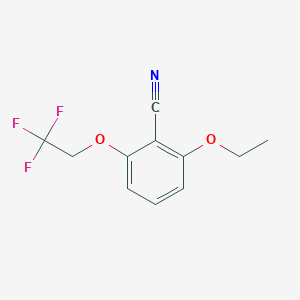
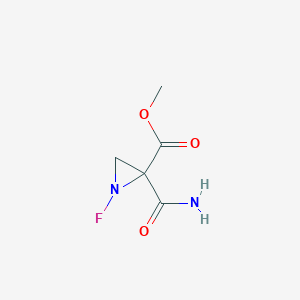
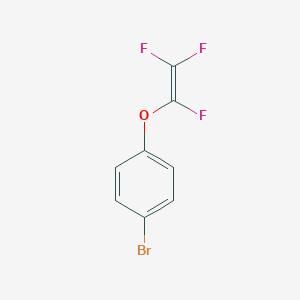
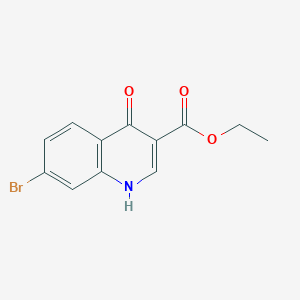
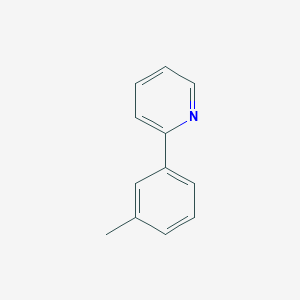
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
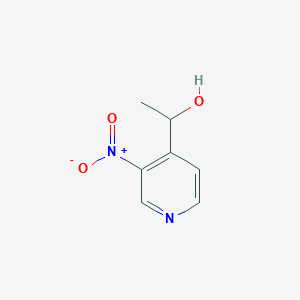
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)
